molecular formula C6H8N2O B2607422 (1R)-1-(pyrazin-2-yl)ethan-1-ol CAS No. 1334160-82-5

(1R)-1-(pyrazin-2-yl)ethan-1-ol

Cat. No.: B2607422
CAS No.: 1334160-82-5
M. Wt: 124.143
InChI Key: LRQUNKQRPBWOQQ-RXMQYKEDSA-N
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Description

(1R)-1-(pyrazin-2-yl)ethan-1-ol is an organic compound that features a pyrazine ring attached to an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(pyrazin-2-yl)ethan-1-ol typically involves the reduction of pyrazine-2-carbaldehyde using a chiral reducing agent to ensure the formation of the (1R) enantiomer. Common reducing agents include sodium borohydride or lithium aluminum hydride under controlled conditions to achieve the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation processes where pyrazine-2-carbaldehyde is subjected to hydrogen gas in the presence of a chiral catalyst. This method ensures high yield and enantiomeric purity, which is crucial for its applications in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(pyrazin-2-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form pyrazine-2-carboxylic acid.

    Reduction: Further reduction can lead to the formation of pyrazine-2-ethylamine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation.

Major Products Formed

    Oxidation: Pyrazine-2-carboxylic acid.

    Reduction: Pyrazine-2-ethylamine.

    Substitution: Pyrazine-2-yl halides or pyrazine-2-yl amines.

Scientific Research Applications

(1R)-1-(pyrazin-2-yl)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (1R)-1-(pyrazin-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrazine ring can interact with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(pyrazin-2-yl)ethan-1-ol: The enantiomer of (1R)-1-(pyrazin-2-yl)ethan-1-ol, differing in the spatial arrangement of atoms.

    Pyrazine-2-carbaldehyde: The precursor in the synthesis of this compound.

    Pyrazine-2-ethylamine: A reduced form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with molecular targets. The presence of the pyrazine ring also imparts distinct chemical properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1R)-1-pyrazin-2-ylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5(9)6-4-7-2-3-8-6/h2-5,9H,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRQUNKQRPBWOQQ-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=CN=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1334160-82-5
Record name (1R)-1-(pyrazin-2-yl)ethan-1-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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